molecular formula C8H8ClN3 B12816169 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine CAS No. 40533-93-5

6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine

Cat. No.: B12816169
CAS No.: 40533-93-5
M. Wt: 181.62 g/mol
InChI Key: MNEPNCXFCMYYJH-UHFFFAOYSA-N
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Description

6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. The presence of a chlorine atom at the 6-position and a methyl group on the nitrogen atom of the imidazole ring makes this compound unique and potentially useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-chloro-1,2-phenylenediamine with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or modulation of their activity. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chlorine atom at the 6-position and the N-methyl group in 6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine imparts unique chemical and biological properties. These structural features can enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds .

Properties

CAS No.

40533-93-5

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

6-chloro-N-methylbenzimidazol-1-amine

InChI

InChI=1S/C8H8ClN3/c1-10-12-5-11-7-3-2-6(9)4-8(7)12/h2-5,10H,1H3

InChI Key

MNEPNCXFCMYYJH-UHFFFAOYSA-N

Canonical SMILES

CNN1C=NC2=C1C=C(C=C2)Cl

Origin of Product

United States

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